

Technical Support Center: Improving Differential Expression Accuracy for GSE190119

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Compound of Interest

Compound Name: LG190119

Cat. No.: B1675210

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of differential expression analysis for the GSE190119 dataset.

Troubleshooting Guide

Issue: High variability between biological replicates, leading to a low number of differentially expressed genes.

Cause: The GSE190119 dataset was generated with samples performed in duplicate.^[1] With only two biological replicates, statistical power is limited, making it difficult to distinguish true biological differences from random variation.^{[2][3][4]}

Solution:

- **Acknowledge the limitation:** Be aware that with only two replicates, the statistical power to detect differentially expressed genes is low. The results should be considered exploratory and require further validation.
- **Use appropriate statistical tools:** Employ differential expression analysis tools that are known to perform reasonably well with a low number of replicates. For instance, edgeR and DESeq2 are commonly used and have mechanisms to handle low replicate numbers, though their power will still be limited.^[5]

- Relax the significance threshold: Consider using a less stringent p-value or False Discovery Rate (FDR) cutoff to identify a broader set of candidate genes for further investigation. Clearly state the rationale for this in any analysis.
- Focus on large fold changes: Prioritize genes with large biological effect sizes (high fold changes) as these are more likely to be genuinely differentially expressed, even if they do not meet strict statistical significance thresholds.
- Incorporate prior biological knowledge: Use pathway analysis and gene set enrichment analysis to see if genes with more moderate changes are enriched in specific biological functions. This can add confidence to the findings.
- Recommend further experiments: The most reliable solution is to increase the number of biological replicates.[\[2\]](#)[\[3\]](#)[\[4\]](#) If possible, generating additional data with more replicates for the conditions of interest is the best way to improve the accuracy and reliability of the differential expression analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key details of the GSE190119 dataset?

A1: The GSE190119 dataset contains transcriptomic data for *Acinetobacter baumannii* strain 98-37-09. It compares the wild type strain to a YhaK transposon mutant. Both strains were grown in human serum and treated with 0.15 µg/mL levofloxacin. The sequencing was performed on the NovaSeq platform. Importantly, the samples were prepared in duplicate.[\[1\]](#)

Q2: Why is the number of replicates in GSE190119 a concern for differential expression analysis?

A2: The GSE190119 dataset has only two biological replicates for each condition.[\[1\]](#) A low number of replicates reduces the statistical power to detect true differences in gene expression.[\[2\]](#)[\[3\]](#)[\[4\]](#) This can lead to both false negatives (missing genuinely differentially expressed genes) and false positives (identifying genes as differentially expressed due to random chance). For robust differential expression analysis, a higher number of biological replicates (ideally more than three) is recommended.[\[2\]](#)

Q3: What steps can I take to preprocess the raw sequencing data from GSE190119 to improve accuracy?

A3: A rigorous preprocessing workflow is crucial. This includes:

- **Quality Control:** Use tools like FastQC to assess the quality of the raw sequencing reads.
- **Adapter and Quality Trimming:** Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
- **Read Alignment:** Align the cleaned reads to the *Acinetobacter baumannii* reference genome. STAR or Bowtie2 are commonly used aligners.
- **Read Counting:** Quantify the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

Q4: Which differential expression analysis tool is best for the GSE190119 dataset?

A4: There is no single "best" tool, and the choice can depend on the specific characteristics of the data.^{[3][5]} For RNA-seq data, popular and well-regarded tools include DESeq2, edgeR, and limma-voom.^[5] Given the low number of replicates in GSE190119, it is advisable to:

- Use a tool that has mechanisms to moderate dispersion estimates across genes, such as DESeq2 and edgeR.
- Consider comparing the results from two different tools to identify a consensus set of differentially expressed genes.^[5]

Q5: How can I account for potential batch effects in my analysis?

A5: While the GSE190119 dataset description does not explicitly mention batch information, it is good practice to look for evidence of batch effects. If samples were processed at different times or with different reagent lots, this could introduce systematic, non-biological variation.

- **Exploratory Data Analysis:** Use Principal Component Analysis (PCA) or Multi-Dimensional Scaling (MDS) plots to visualize the relationships between samples. If samples cluster by a

suspected batch variable rather than the experimental condition, a batch effect may be present.

- Batch Correction: If a batch effect is identified, it can be incorporated into the statistical model of the differential expression analysis tool (e.g., in DESeq2 or limma).

Data Presentation

Table 1: Summary of Experimental Design for GSE190119

Feature	Description
GEO Accession	GSE190119
Organism	Acinetobacter baumannii 98-37-09
Experiment Type	Expression profiling by high throughput sequencing
Conditions Compared	Wild type vs. YhaK transposon mutant
Treatment	0.15 µg/mL levofloxacin in human serum
Replicates	2 per condition
Sequencing Platform	NovaSeq

Table 2: Comparison of Common Differential Expression Analysis Tools

Tool	Statistical Model	Key Features	Considerations for Low Replicates
DESeq2	Negative Binomial	Shrinkage of dispersion and fold change estimates.	Generally robust, but may have reduced power.
edgeR	Negative Binomial	Empirical Bayes moderation of dispersion.	Can be more flexible in model design.
limma-voom	Linear Models	Transforms count data to a continuous scale and uses precision weights.	Requires careful filtering of low-count genes.

Experimental Protocols

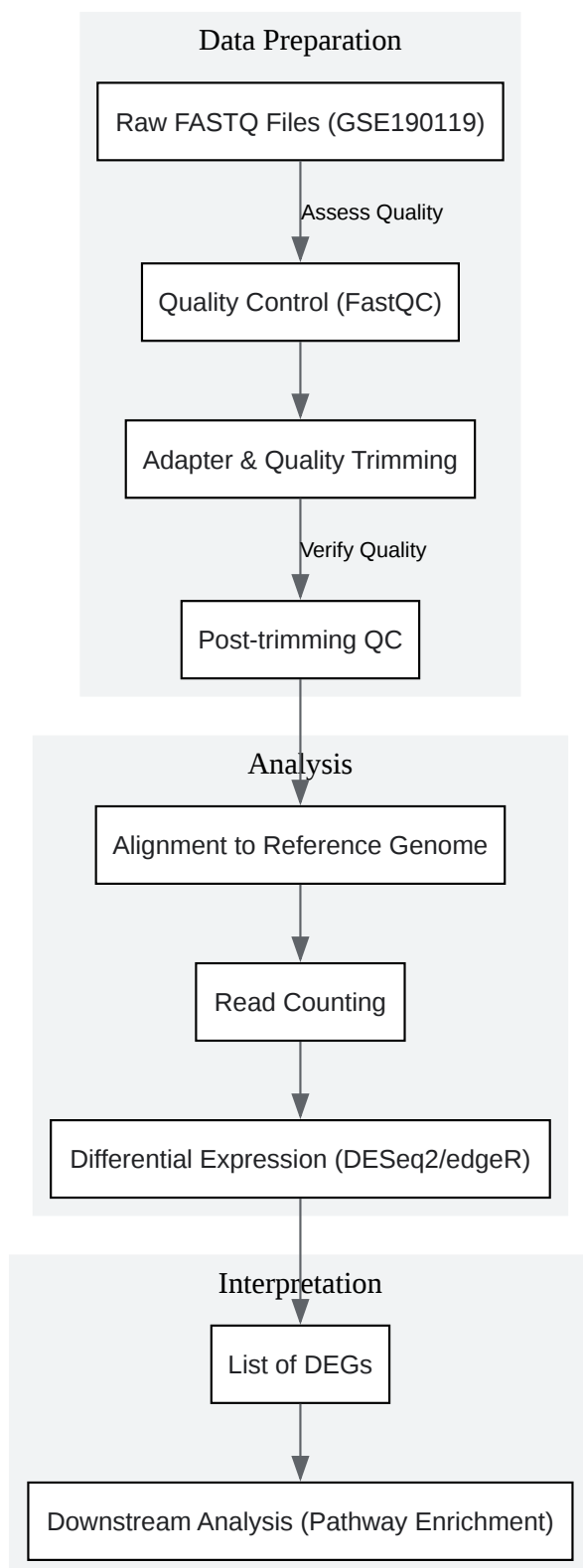
Protocol 1: Standard Differential Expression Analysis Workflow

- Data Acquisition: Download the raw FASTQ files for all samples from the Gene Expression Omnibus (GEO) database under accession number GSE190119.
- Quality Control:
 - Run FastQC on each raw FASTQ file to assess read quality.
 - Review the FastQC reports for any potential issues, such as adapter content, per-base sequence quality, and GC content.
- Read Trimming:
 - Use a tool like Trimmomatic to remove adapter sequences and trim low-quality bases from the reads.
 - Specify appropriate parameters for adapter sequences, sliding window quality trimming, and minimum read length.

- Genome Alignment:
 - Align the trimmed reads to the reference genome of *Acinetobacter baumannii* using an aligner such as STAR or Bowtie2.
 - Generate BAM files as the output of the alignment.
- Read Quantification:
 - Use a tool like featureCounts or HTSeq-count to count the number of reads that map to each gene in the reference genome annotation (GTF/GFF file).
 - This will generate a count matrix where rows represent genes and columns represent samples.
- Differential Expression Analysis:
 - Import the count matrix into R.
 - Use a package like DESeq2 or edgeR for the analysis.
 - Create a metadata file that describes the experimental conditions for each sample.
 - Follow the standard workflow for the chosen package, which typically includes:
 - Creating the analysis object (e.g., a DESeqDataSet).
 - Filtering out lowly expressed genes.
 - Normalization of library sizes.
 - Estimation of dispersion.
 - Fitting the statistical model and performing the differential expression test.
- Results Interpretation:
 - Examine the list of differentially expressed genes, paying attention to the log2 fold change, p-value, and adjusted p-value (FDR).

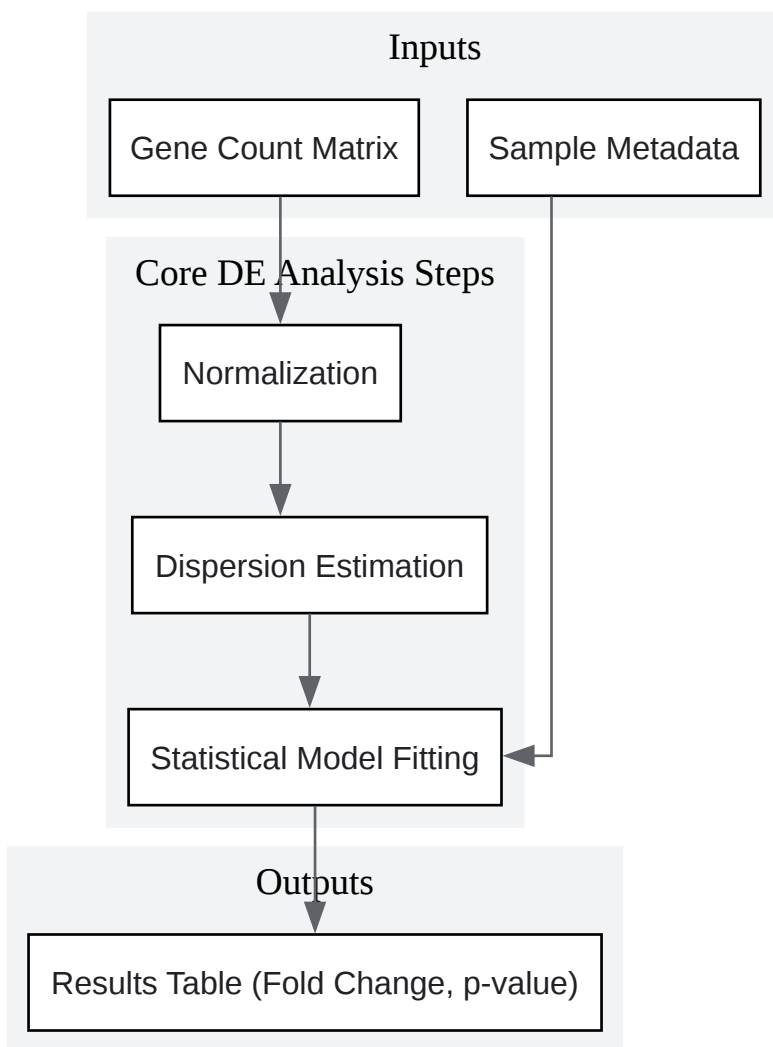
- Generate visualizations such as volcano plots and MA plots to summarize the results.
- Perform downstream analysis, such as pathway enrichment analysis, on the list of differentially expressed genes.

Mandatory Visualization



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Caption: A standard workflow for differential expression analysis of RNA-seq data.



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Caption: Core steps within a typical differential expression analysis tool.

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